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molecular formula C14H21ClN2O2 B573695 Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 172348-57-1

Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No. B573695
M. Wt: 284.784
InChI Key: KWZKVXJIWSTEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534499B2

Procedure details

To a solution of 4-aminomethyl piperidine (7.19 g) in anhydrous methylene chloride (80 ml), there was dropwise added a solution of benzyloxycarbonyl chloride (3.0 ml) in anhydrous methylene chloride (25 ml) under a nitrogen gas atmosphere while cooling with dry ice-methanol. After the completion of the dropwise addition, the resulting mixture was stirred while cooling with dry ice-methanol for 20 minutes and then stirred at room temperature for additional 2 hours. The reaction solution was concentrated under reduced pressure and ether and a citric acid solution were added to the resulting residue. The resulting aqueous phase was washed twice with ether. After addition of chloroform to the aqueous phase, sodium carbonate was added thereto at room temperature with stirring to make the aqueous phase basic. Separately, the resulting organic phase was washed with saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting oily product was dissolved in ether and a 4N hydrogen chloride solution in ethyl acetate (10 ml) was added to the ether solution with ice cooling. The resulting precipitates were filtered off to thus give the title compound (Reference Compound 4-1, 1.86 g) in the form of crystals.
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[CH2:9]([O:16][C:17]([Cl:19])=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)=O.CO>C(Cl)Cl>[ClH:19].[CH2:9]([O:16][C:17]([N:6]1[CH2:7][CH2:8][CH:3]([CH2:2][NH2:1])[CH2:4][CH2:5]1)=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
7.19 g
Type
reactant
Smiles
NCC1CCNCC1
Name
Quantity
3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CO
Step Three
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
stirred at room temperature for additional 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure and ether
ADDITION
Type
ADDITION
Details
a citric acid solution were added to the resulting residue
WASH
Type
WASH
Details
The resulting aqueous phase was washed twice with ether
ADDITION
Type
ADDITION
Details
After addition of chloroform to the aqueous phase, sodium carbonate
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
at room temperature with stirring
WASH
Type
WASH
Details
Separately, the resulting organic phase was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oily product was dissolved in ether
ADDITION
Type
ADDITION
Details
a 4N hydrogen chloride solution in ethyl acetate (10 ml) was added to the ether solution with ice cooling
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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